N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine
Overview
Description
The compound “N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine” is a complex organic molecule that contains several functional groups. It includes a benzothiazole ring, which is a type of heterocyclic compound, and a fluoro-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the nature of its chemical bonds. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antitumor Properties and Mechanisms
Preclinical Evaluation of Antitumor Properties : Novel benzothiazoles, including derivatives similar to N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine, have demonstrated potent antitumor properties through selective cytochrome P 450 1A1 induction and metabolism, leading to significant antitumor activity against breast and ovarian xenograft tumors. These compounds undergo metabolic activation to elicit cytocidal activity, and amino acid conjugation has been used to improve solubility and bioavailability, highlighting their potential for clinical evaluation in cancer treatment (Bradshaw et al., 2002).
Synthesis and Pharmaceutical Properties : A series of L-lysyl- and L-alanyl-amide prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles, designed to address solubility and bioavailability for parenteral administration, have shown good pharmaceutical properties, leading to the selection of a lysyl-amide prodrug for phase 1 clinical evaluation (Hutchinson et al., 2002).
Synthesis and Reactivity
- Synthesis of Alpha-Fluorovinyl Weinreb Amides and Alpha-Fluoroenones : N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine and related compounds serve as intermediates in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, demonstrating versatile reactivity and potential applications in organic synthesis (Ghosh et al., 2009).
Biological Activity and Applications
Antimycobacterial and Anticancer Activities : Fluorinated benzothiazolo imidazole compounds, similar in structure to N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine, have shown promising antimicrobial activities, indicating their potential as therapeutic agents against microbial infections and cancer (Sathe et al., 2011).
Aryl Hydrocarbon Receptor (AhR) Targeting : The antitumor activity of benzothiazoles, including derivatives similar to the compound of interest, involves the activation of the aryl hydrocarbon receptor (AhR) pathway, which regulates cytochrome P450 enzymes crucial for the antitumor action. This suggests AhR as a novel target for treating ovarian tumors, with benzothiazoles like 5F 203 serving as potential therapeutic agents (Perez & Bradshaw, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c1-9-6-7-10(8-11(9)15)16-14-17-12-4-2-3-5-13(12)18-14/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGZIDBXNDCBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.